Serine Hydrolase Inhibitor-10

Catalog No.
S12510322
CAS No.
M.F
C10H15N3O
M. Wt
193.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serine Hydrolase Inhibitor-10

Product Name

Serine Hydrolase Inhibitor-10

IUPAC Name

(4-methylpyrazol-1-yl)-piperidin-1-ylmethanone

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

InChI

InChI=1S/C10H15N3O/c1-9-7-11-13(8-9)10(14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3

InChI Key

OSNDHJDVIJJVOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(=O)N2CCCCC2

Serine Hydrolase Inhibitor-10 is a compound that belongs to a class of inhibitors targeting serine hydrolases, which are enzymes characterized by a serine residue at their active site. These enzymes play critical roles in various biological processes, including metabolism, signaling, and protein degradation. The design and development of Serine Hydrolase Inhibitor-10 aim to provide selective inhibition of specific serine hydrolases, thus serving as valuable tools for probing enzyme functions and potential therapeutic applications.

The mechanism of action for Serine Hydrolase Inhibitor-10 involves covalent modification of the serine residue in the active site of target enzymes. The initial nucleophilic attack by the serine on the carbonyl carbon of the inhibitor leads to the formation of a tetrahedral intermediate. This intermediate can collapse to form a stable covalent bond, resulting in an irreversible inhibition of enzyme activity. The specificity and reactivity of this compound can be influenced by various substituents on its structure, which modulate its interaction with different serine hydrolases .

Serine Hydrolase Inhibitor-10 exhibits potent and selective inhibition against specific serine hydrolases, such as α,β-hydrolase domain-containing 10. In vitro studies have shown that it can effectively inactivate these enzymes through covalent acylation, with reported inhibitory concentrations in the nanomolar range (IC50 ≈ 30 nM) for some targets . The compound's selectivity is crucial for minimizing off-target effects, making it an important candidate for further biological studies.

The synthesis of Serine Hydrolase Inhibitor-10 typically involves multi-step organic synthesis techniques. One common approach is the modification of existing scaffolds, such as benzoxathiazin-3-one derivatives, through strategic substitution and functional group transformations. These methods allow for the fine-tuning of electronic properties and steric bulk, which are essential for optimizing the inhibitor's selectivity and potency against specific serine hydrolases .

Serine Hydrolase Inhibitor-10 has potential applications in both basic research and therapeutic development. It serves as a powerful tool for studying the function of serine hydrolases in various biological contexts. Additionally, due to its selective inhibition properties, it may have therapeutic implications in treating diseases where dysregulation of serine hydrolases is implicated, such as cancer or neurodegenerative disorders.

Interaction studies employing techniques such as activity-based protein profiling have been conducted to assess the binding and inhibition characteristics of Serine Hydrolase Inhibitor-10. These studies help elucidate the specificity of the compound towards different serine hydrolases and provide insights into its mechanism of action. Such profiling is essential for understanding how structural modifications can influence inhibitor efficacy and selectivity .

Several compounds exhibit similar inhibitory activities against serine hydrolases. A comparison highlights their unique features:

Compound NameStructure TypeTarget EnzymeIC50 (nM)Selectivity
Aza-β-lactamsLactam-basedProtein-phosphatase methylesterase-1≈ 30High
Benzoxathiazin derivativesHeterocyclicVarious serine hydrolasesVariableModerate to High
Rocaglate-derived compoundsNatural product-derivedMultiple serine hydrolasesVariableModerate

Serine Hydrolase Inhibitor-10 stands out due to its specific targeting capabilities and irreversible binding nature, which can provide prolonged effects on enzyme activity compared to other reversible inhibitors like aza-β-lactams .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

193.121512110 g/mol

Monoisotopic Mass

193.121512110 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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